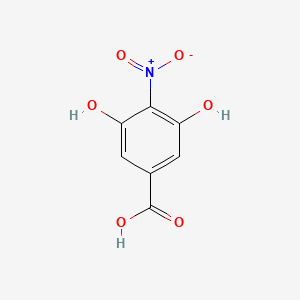

3,5-Dihydroxy-4-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5NO6 |

|---|---|

Molecular Weight |

199.12 g/mol |

IUPAC Name |

3,5-dihydroxy-4-nitrobenzoic acid |

InChI |

InChI=1S/C7H5NO6/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,9-10H,(H,11,12) |

InChI Key |

XOZMTLQVNJQYLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)[N+](=O)[O-])O)C(=O)O |

Origin of Product |

United States |

Contextualization Within Nitroaromatic Carboxylic Acids

3,5-Dihydroxy-4-nitrobenzoic acid belongs to the broader class of nitroaromatic carboxylic acids. These are organic compounds characterized by the presence of at least one nitro group (-NO2) and a carboxyl group (-COOH) attached to an aromatic ring. nih.govnumberanalytics.com The nitro group, being a strong electron-withdrawing group, significantly influences the chemical properties of the aromatic ring and the acidity of the carboxylic acid. nih.gov Nitroaromatic compounds are largely synthetic and find extensive use in the production of dyes, polymers, pesticides, and explosives. nih.gov

The interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl groups in this compound creates a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations.

Significance in Contemporary Chemical and Biochemical Research

Established Synthetic Pathways for Nitrobenzoic Acid Derivatives

The synthesis of nitrobenzoic acids is a cornerstone of organic chemistry, with several well-established routes. These methods typically involve either the oxidation of a pre-nitrated precursor or the direct nitration of a benzoic acid derivative.

Oxidation of Nitrotoluenes and Related Aromatic Precursors

A primary industrial and laboratory method for producing nitrobenzoic acids is the oxidation of the corresponding nitrotoluene isomers. The methyl group of nitrotoluene is converted into a carboxylic acid function, a transformation that can be achieved using a variety of strong oxidizing agents.

Common methods include oxidation with nitric acid at elevated temperatures and pressures, or using reagents like sodium dichromate in the presence of sulfuric acid. prepchem.comorgsyn.orgquora.com For instance, p-nitrobenzoic acid is commercially produced by the oxidation of 4-nitrotoluene. prepchem.com The reaction using sodium dichromate and sulfuric acid is highly exothermic and must be carefully controlled. orgsyn.org The crude product is often purified by dissolving it in an alkaline solution to form the sodium salt, filtering off impurities, and then re-precipitating the acid with a strong mineral acid. orgsyn.orgorgsyn.org More environmentally conscious, or "green," methods have also been explored, utilizing molecular oxygen or air in combination with metal catalysts. wikipedia.org

Table 1: Comparison of Oxidation Methods for Nitrotoluene

| Oxidizing Agent | Precursor | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Sodium Dichromate / H₂SO₄ | p-Nitrotoluene | p-Nitrobenzoic acid | 55°C, then boiling | 82-86% | orgsyn.orgorgsyn.org |

| Nitric Acid (15%) | 4-Nitrotoluene | p-Nitrobenzoic acid | 175°C | 88.5% | prepchem.com |

| Air / Co(OAc)₂ / Mn(OAc)₂ | m-Nitrotoluene | m-Nitrobenzoic acid | 130°C, 10 atm | 92% | wikipedia.org |

| KMnO₄ / Pyridine (B92270) / H₂O | 4-tert-Butyl-1-methyl-2-nitrobenzene | 4-tert-Butyl-2-nitrobenzoic acid | 110°C | 18% | smolecule.com |

Nitration of Benzoic Acid Derivatives and Subsequent Transformations

Another fundamental approach is the direct nitration of benzoic acid or its derivatives. This involves an electrophilic aromatic substitution reaction where a nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid, attacks the aromatic ring. google.com

The carboxylic acid group is a deactivating, meta-directing substituent. google.comprepchem.com Consequently, the direct nitration of benzoic acid primarily yields 3-nitrobenzoic acid. google.com Obtaining the ortho or para isomers this way is inefficient. Under more forceful conditions, such as with fuming nitric acid and elevated temperatures, further nitration can occur to produce 3,5-dinitrobenzoic acid. orgsyn.orgquora.com

The reaction temperature is a critical parameter; keeping the reaction cold (0-5°C) is often necessary to minimize the formation of undesired byproducts. google.com Ozone-mediated nitration using nitrogen dioxide has also been investigated as an alternative to traditional mixed-acid methods.

Synthesis of Dihydroxybenzoic Acid Scaffolds

The creation of the dihydroxybenzoic acid core is a critical prerequisite for the synthesis of the title compound. 3,5-dihydroxybenzoic acid is the direct precursor that undergoes the final nitration step.

The most established route to 3,5-dihydroxybenzoic acid begins with benzoic acid itself. wikipedia.org This process involves a high-temperature sulfonation using fuming sulfuric acid to produce benzoic acid-3,5-disulfonic acid. This intermediate is then subjected to a high-temperature alkaline fusion with sodium and potassium hydroxides, which replaces the sulfonic acid groups with hydroxyl groups. The final product is isolated after acidification of the reaction mixture.

Other dihydroxybenzoic acid isomers are synthesized through different pathways. For example, 2,4-dihydroxybenzoic acid and 2,6-dihydroxybenzoic acid are typically prepared from resorcinol (B1680541) (1,3-dihydroxybenzene) via carboxylation reactions like the Kolbe-Schmitt reaction or enzymatic processes.

Table 2: Synthesis of Dihydroxybenzoic Acid Scaffolds

| Product | Precursor | Key Reagents | General Method | Reference |

|---|

Regioselective Nitration Strategies for Substituted Benzoic Acids

The final and most delicate step in forming this compound is the regioselective introduction of a nitro group onto the 3,5-dihydroxybenzoic acid scaffold. The challenge lies in directing the nitro group to the C4 position, which is located between the two hydroxyl groups. google.com

In electrophilic aromatic substitution, the directing effects of the existing substituents are paramount. The 3,5-dihydroxybenzoic acid ring has three substituents to consider:

Two hydroxyl (-OH) groups: These are powerful activating groups and are ortho, para-directing.

One carboxylic acid (-COOH) group: This is a strong deactivating group and is meta-directing.

Strong precedent for electrophilic substitution at the C4 position of this scaffold exists. For example, the bromination of 3,5-dihydroxybenzoic acid with elemental bromine proceeds to give 3,5-dihydroxy-4-bromobenzoic acid, demonstrating the high reactivity of this specific site. prepchem.com Similarly, the nitration of m-hydroxybenzoic acid yields 3-hydroxy-4-nitrobenzoic acid, showing the nitro group adding ortho to the hydroxyl group. prepchem.com

Isolation and Purification Techniques in Synthetic Chemistry

The successful synthesis of this compound relies on effective isolation and purification techniques to obtain a product of high purity. Following the reaction, the crude product must be separated from unreacted starting materials, reagents, and any side products.

Common techniques applicable to this synthesis include:

Precipitation and Filtration: Since the product is a solid, it can often be precipitated from the reaction mixture by pouring it into ice water. orgsyn.org The solid is then collected by suction filtration and washed with water to remove residual acids and other water-soluble impurities. orgsyn.orgorgsyn.org

Recrystallization: This is a standard method for purifying crude solid products. The crude material is dissolved in a suitable hot solvent or solvent mixture (such as dilute alcohol) and allowed to cool slowly. prepchem.comorgsyn.org The desired compound forms crystals of higher purity, while impurities remain in the mother liquor.

Acid-Base Extraction: The carboxylic acid group allows for purification via acid-base extraction. The crude product can be dissolved in a basic aqueous solution (like sodium hydroxide) to form its water-soluble sodium salt. orgsyn.orgorgsyn.org Neutral organic impurities can then be washed away with an immiscible organic solvent. Subsequently, the aqueous layer is acidified with a mineral acid (e.g., HCl), causing the pure nitrobenzoic acid to precipitate out, after which it can be collected by filtration. orgsyn.orgorgsyn.org

Solvent Extraction: To remove specific impurities, extraction with an organic solvent can be employed. For example, in the purification of 4-nitrobenzoic acid, methylene (B1212753) chloride has been used to extract impurities like 1,4-dinitrobenzene (B86053) from an aqueous solution of the sodium salt of the acid.

Reactions of the Carboxyl Group

The carboxyl group (-COOH) is a primary site for modification, readily undergoing reactions typical of carboxylic acids, such as esterification and amidation.

Esterification of this compound involves the conversion of its carboxylic acid moiety into an ester. This transformation is not only fundamental in synthetic chemistry but also a common strategy for producing derivatives with altered solubility and biological activity. One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

Another effective method involves the use of thionyl chloride (SOCl₂) to first convert the carboxylic acid to a more reactive acyl chloride. This intermediate then readily reacts with an alcohol to form the corresponding ester. For instance, a similar compound, 3,4-dihydroxy-5-nitrobenzoic acid, is converted to its methyl ester by refluxing with methanol (B129727) in the presence of thionyl chloride, achieving a high yield.

The choice of esterification method can depend on the desired ester and the sensitivity of the starting material. For more complex alcohols or under milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate the reaction.

Table 1: Representative Esterification Reactions of Substituted Benzoic Acids

| Starting Material | Reagent(s) | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3,4-dihydroxy-5-nitrobenzoic acid | Methanol, Thionyl chloride | Methyl 3,4-dihydroxy-5-nitrobenzoate | 0 °C to reflux, ~150 min | 87% | |

| 3-nitrobenzoic acid | Methanol, Sulfuric acid | Methyl 3-nitrobenzoate | Reflux, 1 hour | - |

This table is generated based on data from analogous compounds to illustrate common esterification methods.

The carboxyl group of this compound can also be converted into an amide functional group. Amidation is a crucial reaction in the synthesis of many biologically active molecules. The direct reaction of the carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first.

A common strategy for amidation involves the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. The addition of an auxiliary nucleophile, such as N-hydroxysuccinimide (NHS), can further enhance the efficiency of the reaction by forming an active ester intermediate. google.com

Alternatively, the carboxylic acid can be converted to its corresponding acyl chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts rapidly with a primary or secondary amine to yield the desired amide. ncert.nic.in This method is particularly useful for less reactive amines. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. google.com

Table 2: General Strategies for Amide Synthesis from Carboxylic Acids

| Activation Method | Reagents | Intermediate | Key Features |

|---|---|---|---|

| Coupling Agent | DCC or EDC, with or without NHS | O-acylisourea or NHS-ester | Mild reaction conditions, suitable for sensitive substrates. |

Reactions of Phenolic Hydroxyl Groups

The two phenolic hydroxyl (-OH) groups on the aromatic ring are nucleophilic and can undergo various reactions, most notably etherification and alkylation.

Etherification of the phenolic hydroxyl groups in this compound involves the replacement of the hydrogen atom of the -OH group with an alkyl or aryl group, forming an ether linkage (R-O-R'). A classic and widely used method for this transformation is the Williamson ether synthesis. This reaction involves deprotonating the phenol (B47542) with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. The phenoxide ion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) in a substitution reaction to yield the corresponding ether.

Given the presence of two hydroxyl groups, the reaction can lead to mono- or di-etherified products, depending on the stoichiometry of the reagents. Selective etherification of one hydroxyl group over the other can be challenging and may require the use of protecting groups or specific reaction conditions. The acidity of the phenolic protons is enhanced by the electron-withdrawing nitro group, facilitating their removal.

Alternative alkylation strategies exist, including the use of alkyl sulfates (e.g., dimethyl sulfate) or reactions with alcohols under acidic conditions. For ortho-specific alkylation, methods involving rhenium catalysts have been developed for phenols, which could potentially be applied to achieve regioselective modification. orgsyn.org

Reactions of the Nitro Group: Reduction and Further Transformations

The nitro group (-NO₂) is a versatile functional group that can be readily transformed, primarily through reduction, to an amino group (-NH₂). This transformation is a key step in the synthesis of many dyes, pharmaceuticals, and other specialty chemicals, as the resulting aniline (B41778) derivative opens up a wide range of further chemical modifications.

The reduction of an aromatic nitro group can be achieved using various reducing agents. One of the most common and industrially significant methods is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. ncert.nic.in This method is generally clean and efficient, often proceeding under mild conditions of temperature and pressure.

Another widely used method is the reduction with metals in an acidic medium. Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are effective in converting the nitro group to an amine. These reactions are often cost-effective and robust.

Once the nitro group is reduced to an amine, the resulting 3,5-dihydroxy-4-aminobenzoic acid can undergo further reactions. The amino group can be acylated, alkylated, or undergo diazotization. Diazotization involves treating the aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. This diazonium salt is a valuable intermediate that can be subsequently converted into a wide variety of functional groups, including -OH, -F, -Cl, -Br, -I, and -CN, through Sandmeyer and related reactions. ncert.nic.in

Table 3: Common Methods for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Conditions | Key Features |

|---|---|---|

| H₂ / Pd/C, PtO₂, or Raney Ni | Catalytic, often mild temperature and pressure | Clean, high-yielding, but can also reduce other functional groups. |

| Fe / HCl | Acidic medium | Inexpensive and widely used in industry. |

| Sn / HCl | Acidic medium | Effective, but tin salts can be problematic to remove. |

Derivatization Techniques for Analytical Enhancement and Structural Modification

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific purpose, such as enhanced detection in analytical methods or altered biological activity. For this compound, derivatization can target any of its functional groups.

For analytical purposes, particularly in techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, derivatization is often employed to introduce a chromophore that absorbs strongly at a specific wavelength. While the nitrobenzoic acid structure already possesses a UV-active chromophore, its response can be enhanced. Acyl chloride reagents such as benzoyl chloride, p-nitrobenzoyl chloride, and 3,5-dinitrobenzoyl chloride can be reacted with the phenolic hydroxyl groups to form esters. These derivatives often exhibit improved chromatographic properties and significantly higher molar absorptivity, leading to lower detection limits.

Furthermore, new derivatizing reagents can be synthesized from related structures. For example, diazotized 4-amino-3,5-dinitrobenzoic acid has been investigated as a reactive coupling reagent for the derivatization of various pharmaceuticals for spectrophotometric and HPLC analysis. This demonstrates the potential for developing custom derivatization strategies based on the nitrobenzoic acid scaffold.

From a structural modification perspective, the various reactions described in the preceding sections (esterification, amidation, etherification, and nitro group reduction) all represent forms of derivatization aimed at creating new molecules with potentially novel chemical, physical, or biological properties.

Pre-column and Post-column Derivatization for Spectroscopic Detection

Derivatization for spectroscopic detection, typically by UV-Visible or fluorescence detectors coupled with High-Performance Liquid Chromatography (HPLC), aims to attach a chromophore or a fluorophore to the target molecule. This modification is essential when the native compound has poor absorption or does not fluoresce, thereby increasing sensitivity and selectivity. nih.gov The process can be performed before the sample is injected into the HPLC system (pre-column) or after the analytical separation has occurred but before detection (post-column). researchgate.net

Pre-column derivatization offers advantages such as a wider choice of reagents and simpler system configuration. nih.gov For a compound like this compound, derivatization would target the carboxylic acid and hydroxyl functional groups. Reagents containing benzoyl chromophores, such as p-nitrobenzoyl chloride (PNBC) and 3,5-dinitrobenzoyl chloride (3,5-DNB), are known to react with hydroxyl groups to significantly enhance UV detectability. nih.gov Similarly, reagents like phenyl isothiocyanate (PITC) can be used to derivatize functional groups for improved UV detection. unipi.it

Fluorescence derivatization is another powerful strategy. Reagents such as o-phthalaldehyde (B127526) (OPA), often used for primary amines, or 9-fluorenylmethyl chloroformate (FMOC), which reacts with both primary and secondary amines, are common in pre-column derivatization to introduce highly fluorescent tags. unipi.itnih.govnih.gov While these are primarily for amines, the principle of introducing a fluorescent moiety can be applied to the functional groups of this compound using different reagents.

Post-column derivatization involves mixing the column effluent with a reagent to produce a detectable product. nih.gov This method is advantageous as it avoids potential issues with multiple derivative products or derivatives that are difficult to separate chromatographically.

The selection between pre-column and post-column approaches depends on the specific analytical challenge, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

Table 1: Common Derivatization Reagents for Spectroscopic Detection

| Reagent Name | Abbreviation | Target Functional Group(s) | Detection Method |

|---|---|---|---|

| p-Nitrobenzoyl chloride | PNBC | Hydroxyl, Amine | UV |

| 3,5-Dinitrobenzoyl chloride | 3,5-DNB | Hydroxyl, Amine | UV |

| Phenyl isothiocyanate | PITC | Amine, Phenol | UV |

| o-Phthalaldehyde | OPA | Primary Amine | Fluorescence |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amine | Fluorescence |

Chemical Labeling for Mass Spectrometry

While mass spectrometry (MS) is a highly sensitive and specific detection method, chemical derivatization can still be employed to enhance its performance. For molecules like this compound, derivatization for MS analysis aims to improve ionization efficiency, control fragmentation patterns, and increase the mass of the analyte to move it out of the low-mass region, which is often crowded with background noise.

Analysis of nitrobenzoic acids by liquid chromatography-mass spectrometry (LC-MS) can be performed directly, often using negative ion electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI), which are effective for acidic compounds. nih.govresearchgate.net However, in cases where sensitivity needs to be boosted or for specific applications, derivatization is a valuable tool.

The carboxylic acid group is a primary target for derivatization. Alkylating agents like trimethylsilyldiazomethane (B103560) can convert the acidic proton into a methyl group, which can improve chromatographic properties on reversed-phase columns and enhance signal intensity in MS. nih.gov Another strategy involves using reagents that introduce a permanently charged group or a readily ionizable tag.

For instance, a study on biological organic acids utilized 4-bromo-N-methylbenzylamine as a derivatizing reagent for mono-, di-, and tri-carboxylic acids. This reagent attaches a tag that facilitates positive electrospray ionization and introduces a bromine atom, creating a characteristic isotopic pattern that aids in identification. nih.gov Similarly, dansyl chloride can be used to derivatize phenols, which would be applicable to the hydroxyl groups of this compound, to improve detection in MS. nih.gov

On-cartridge derivatization is an efficient technique that combines sample extraction and derivatization into a single step, reducing sample handling and potential for error. nih.gov This approach could be adapted for this compound to create a streamlined and sensitive analytical method.

Table 2: Chemical Labeling Reagents for Mass Spectrometry

| Reagent Name | Target Functional Group(s) | Purpose of Derivatization |

|---|---|---|

| Trimethylsilyldiazomethane | Carboxylic Acid | Improve chromatographic behavior and volatility |

| 4-Bromo-N-methylbenzylamine | Carboxylic Acid | Enhance positive ESI, introduce isotopic pattern |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,5-Dinitrobenzoyl chloride |

| 4-Bromo-N-methylbenzylamine |

| 9-Fluorenylmethyl chloroformate |

| Dansyl chloride |

| o-Phthalaldehyde |

| p-Nitrobenzoyl chloride |

| Phenyl isothiocyanate |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like 3,5-Dihydroxy-4-nitrobenzoic acid. While specific experimental data for this exact compound is not widely published, the expected ¹H and ¹³C NMR spectral features can be inferred from its structure and data from analogous compounds such as 3-nitrobenzoic acid and 4-nitrobenzoic acid. chemicalbook.comnih.govrsc.orgchemicalbook.comchegg.com

In ¹H NMR spectroscopy, the aromatic region would be of particular interest. The two aromatic protons at positions 2 and 6 are chemically equivalent and would be expected to produce a single signal. The chemical shift of this signal would be influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups and the electron-donating effects of the hydroxyl groups. Additionally, signals for the acidic protons of the two hydroxyl groups and the carboxylic acid group would be observed, though their chemical shifts can be broad and vary with solvent and concentration.

In ¹³C NMR spectroscopy, distinct signals would be anticipated for each carbon atom in the molecule, including the carboxyl carbon, the two carbons bearing hydroxyl groups, the carbon attached to the nitro group, and the two equivalent aromatic carbons. The chemical shifts of these carbons provide critical information about their electronic environment, confirming the substitution pattern of the benzene (B151609) ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | > 10 | Singlet (broad) | -COOH |

| ¹H | 9-10 | Singlet (broad) | -OH |

| ¹H | 7-8 | Singlet | Aromatic C2-H, C6-H |

| ¹³C | 165-175 | Singlet | -COOH |

| ¹³C | 150-160 | Singlet | C3, C5 (-OH) |

| ¹³C | 135-145 | Singlet | C4 (-NO₂) |

| ¹³C | 120-130 | Singlet | C1 |

Mass Spectrometry (MS) Applications in Characterization and Metabolite Identification

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to identify its potential metabolites. The molecular formula of this compound is C₇H₅NO₆, with a molecular weight of approximately 199.12 g/mol . chemsrc.comnih.gov

In a typical mass spectrum, the compound would be expected to show a molecular ion peak corresponding to its mass. High-resolution mass spectrometry can provide the exact mass, allowing for the confirmation of the elemental formula. nih.gov Fragmentation patterns observed in the mass spectrum, resulting from the cleavage of the molecule, can provide further structural information. For instance, the loss of a carboxyl group (CO₂H) or a nitro group (NO₂) would result in characteristic fragment ions.

In metabolic studies, MS is used to identify the products of biotransformation. For example, studies on the metabolism of similar compounds like 4-nitrobenzoic acid have shown that potential metabolic pathways include the reduction of the nitro group to an amino group or the conjugation with endogenous molecules like glucuronic acid or sulfate. nih.gov These metabolites can be detected and identified by comparing the mass spectra of samples from biological matrices with that of the parent compound.

High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of this compound. Reversed-phase HPLC is commonly employed for the analysis of benzoic acid derivatives. thermofisher.comsielc.com

Method Development for Quantitative and Qualitative Analysis

The development of a robust HPLC method is critical for accurate analysis. A typical method would involve a C18 column, which is a nonpolar stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with the addition of an acid like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form, leading to better retention and peak shape. sielc.comresearchgate.net

Method validation is performed according to ICH guidelines and includes parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.gov Linearity is established by analyzing a series of standard solutions of known concentrations and plotting the detector response against the concentration. The LOD and LOQ are determined to define the sensitivity of the method.

Table 2: Typical HPLC Method Parameters for Benzoic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV/DAD at a specified wavelength |

| Injection Volume | 10-20 µL |

Coupling with UV/Diode Array Detection (DAD)

HPLC systems are frequently coupled with a UV/Diode Array Detector (DAD), which provides spectral information across a range of wavelengths. This is particularly useful for the analysis of aromatic compounds like this compound, which absorb UV light. The DAD allows for the determination of the optimal wavelength for detection, enhancing sensitivity and selectivity. researchgate.net Furthermore, it can provide a UV spectrum of the eluting peak, which can be compared to a reference standard to confirm the identity of the compound and assess peak purity.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. By analyzing the vibrational modes of the molecule, these techniques can confirm the presence of key structural features. researchgate.net

The FTIR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. The C=O stretching of the carboxylic acid would likely appear as a strong band around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically result in strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The O-H stretching of the phenolic hydroxyl groups would also be observed, typically as a broad band around 3500-3200 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500-3200 (broad) | O-H Stretch | Phenolic -OH |

| >3000 | C-H Stretch | Aromatic C-H |

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid -OH |

| ~1700 (strong) | C=O Stretch | Carboxylic Acid |

| 1550-1500 (strong) | Asymmetric NO₂ Stretch | Nitro Group |

X-ray Crystallography for Solid-State Structure Determination

For this compound, X-ray crystallography would reveal how the molecules pack in the crystal lattice and would detail the intermolecular hydrogen bonding network involving the carboxylic acid and hydroxyl groups. This information is crucial for understanding the physical properties of the solid material.

Theoretical and Computational Chemistry Studies of 3,5 Dihydroxy 4 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular geometry and vibrational frequencies of organic compounds. While specific DFT studies on 3,5-dihydroxy-4-nitrobenzoic acid are not abundant in the literature, extensive research on closely related molecules, such as 3,5-dinitrobenzoic acid, provides a strong basis for understanding its structural and vibrational characteristics. nih.gov

DFT calculations, typically employing methods like B3LYP with a 6-311++G(d,p) basis set, are used to determine the most stable conformation (the optimized geometry) of the molecule by finding the minimum energy state. nih.gov For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles between the constituent atoms. The presence of intramolecular hydrogen bonding between the hydroxyl and nitro groups, and between the hydroxyl and carboxylic acid groups, is a key feature that would be elucidated by these calculations.

Vibrational analysis based on DFT calculations allows for the prediction of the infrared (IR) and Raman spectra. Each vibrational mode can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. For instance, the characteristic vibrational frequencies of the O-H, C=O, and N-O stretching modes can be calculated and compared with experimental data to confirm the molecular structure. The table below presents a hypothetical representation of selected optimized geometrical parameters for this compound, based on typical values for similar aromatic compounds.

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-O (hydroxyl) bond length | ~1.36 Å |

| C=O (carboxyl) bond length | ~1.21 Å |

| C-O (carboxyl) bond length | ~1.35 Å |

| C-N (nitro) bond length | ~1.48 Å |

| N-O (nitro) bond length | ~1.22 Å |

| O-H (hydroxyl) bond length | ~0.96 Å |

| O-H (carboxyl) bond length | ~0.97 Å |

| C-C-C (aromatic) bond angle | ~118° - 121° |

| C-C-O (hydroxyl) bond angle | ~119° |

| O=C-O (carboxyl) bond angle | ~123° |

| O-N-O (nitro) bond angle | ~124° |

| This interactive table provides a glimpse into the detailed structural information that can be obtained from DFT calculations. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic properties and predicting the chemical reactivity of this compound. These calculations provide insights into the distribution of electrons within the molecule, which governs its interactions with other chemical species.

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl, carboxyl, and nitro groups, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and carboxyl groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

| Electronic Property | Predicted Information |

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability |

| Molecular Electrostatic Potential | Identifies electron-rich and electron-poor regions |

| This interactive table highlights the key electronic descriptors obtained from quantum chemical calculations. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound, including its conformational flexibility and interactions with biological targets. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational landscape over time.

In the context of drug design, MD simulations are crucial for studying ligand-target interactions. By simulating the complex of this compound with a target protein, researchers can gain detailed insights into the binding mode, the key interacting residues, and the stability of the complex. nih.gov This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. The simulations can also be used to calculate the binding free energy, providing a quantitative measure of the ligand's affinity for the target.

Prediction of Molecular Descriptors Relevant to Chemical Behavior

The chemical behavior and biological activity of a molecule can often be correlated with a set of numerical values known as molecular descriptors. These descriptors can be calculated from the molecular structure and provide a quantitative representation of various physicochemical properties. For this compound, a range of molecular descriptors can be predicted using computational methods.

These descriptors fall into several categories, including constitutional, topological, geometrical, and electronic descriptors. For example, constitutional descriptors include molecular weight and atom counts. Topological descriptors, such as the Wiener index and a variety of connectivity indices, describe the branching and connectivity of the molecule. Geometrical descriptors are derived from the 3D structure and include parameters like molecular surface area and volume. Electronic descriptors, such as dipole moment and polarizability, are obtained from quantum chemical calculations.

These calculated descriptors are frequently employed in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. chitkara.edu.in By establishing a mathematical relationship between the molecular descriptors and a particular activity or property, these models can be used to predict the behavior of new, untested compounds. A selection of predicted molecular descriptors for an isomer, 3,4-dihydroxy-5-nitrobenzoic acid, is presented in the table below, offering a comparative reference. nih.gov

| Molecular Descriptor | Value (for 3,4-dihydroxy-5-nitrobenzoic acid) |

| Molecular Weight | 199.12 g/mol |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 2 |

| Exact Mass | 199.011687 g/mol |

| Monoisotopic Mass | 199.011687 g/mol |

| Topological Polar Surface Area | 124 Ų |

| Heavy Atom Count | 14 |

| This interactive table showcases a variety of molecular descriptors that can be computationally predicted. |

Charge Transfer Complex Formation and Spectroscopic Analysis

Charge transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor. researchgate.net The formation of these complexes is often accompanied by the appearance of a new absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual components. scielo.org.za The study of CT complexes is important in various fields, including materials science and biological chemistry.

The formation of a CT complex can be investigated using spectroscopic techniques, particularly UV-Vis spectroscopy. The position and intensity of the CT band can provide information about the strength of the interaction and the electronic properties of the donor and acceptor. Computational methods, such as DFT, can be used to model the CT complex, predict its geometry, and calculate the electronic transition responsible for the CT band. nih.gov These calculations can also provide insights into the nature and extent of charge transfer between the donor and acceptor molecules.

Biochemical Interactions and Enzymatic Transformations in Vitro

Enzyme Inhibition Studies of Related Compounds (e.g., Xanthine (B1682287) Oxidase Inhibition by 3,4-Dihydroxy-5-nitrobenzaldehyde)

The inhibitory potential of nitroaromatic compounds on enzymes is a significant area of research. A notable example is the inhibition of xanthine oxidase (XO) by 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) (DHNB), a compound structurally related to 3,5-dihydroxy-4-nitrobenzoic acid. nih.gov DHNB has been identified as a potent inhibitor of xanthine oxidase, an enzyme crucial in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. sigmaaldrich.com

Kinetic studies have shown that 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) exhibits a potent mixed-type inhibition of xanthine oxidase activity. nih.gov This mode of inhibition is characterized by the inhibitor binding to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction. The inhibition is also time-dependent, a feature it shares with the clinical XO inhibitor, allopurinol. nih.govsigmaaldrich.com Other compounds, such as silibinin, have also been shown to display mixed non-competitive-competitive inhibition against different forms of xanthine oxidase, suggesting this is a common mechanism for certain classes of inhibitors. nih.gov

Interactive Table 1: Kinetic Parameters of Xanthine Oxidase Inhibition

| Inhibitor | Enzyme Source | Inhibition Type | IC₅₀ | Key Findings |

| 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) | Not Specified | Mixed-Type | 3 µM | Time-dependent inhibition; interacts with the molybdenum center of XO. nih.govsigmaaldrich.com |

| Silibinin | Rat Liver | Mixed Non-competitive-competitive | Not Specified | Inhibits both xanthine dehydrogenase and xanthine oxidase forms. nih.gov |

| Bendazac | Rat Liver | Mixed Non-competitive-competitive | Not Specified | Inhibits only the oxidase forms of the enzyme, not the dehydrogenase form. nih.gov |

Structure-activity relationship studies on DHNB have provided critical insights into the chemical features necessary for its inhibitory function. nih.gov The key structural moieties required for potent xanthine oxidase inhibition include:

The Aldehyde Moiety: This group is directly involved in the interaction with the enzyme.

The Catechol Moiety: The two adjacent hydroxyl groups (at the 3 and 4 positions) are crucial for binding.

Nitration at C-5: The presence of the nitro group at the C-5 position is essential for the compound's potent inhibitory activity. nih.govsigmaaldrich.com

These findings suggest that for a compound like this compound, the arrangement of the hydroxyl groups and the nitro group on the benzene (B151609) ring is paramount for its potential to interact with and inhibit enzymes like xanthine oxidase.

Metabolic Pathways and Biotransformation by Microbial Systems (In Vitro Models)

Microorganisms possess diverse enzymatic machinery capable of transforming and degrading aromatic compounds, including those containing nitro groups. nih.gov The metabolic fate of this compound in such systems can be predicted based on established pathways for nitroaromatic compound biotransformation. nih.gov

A primary and often initial step in the microbial metabolism of nitroaromatic compounds is the reduction of the nitro group. nih.govoup.com This transformation is catalyzed by NAD(P)H-dependent flavoenzymes known as nitroreductases. oup.com The reaction converts the nitro group (-NO₂) into a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). dtic.mil

This process is significant because the resulting aromatic amines are often more reactive than their nitro counterparts. dtic.mil The rate of this reduction is influenced by other substituents on the aromatic ring. oup.com For many bacteria, this transformation is a cometabolic process, though some organisms can use nitroaromatic compounds as a source of nitrogen for growth. oup.com Obligately anaerobic bacteria, such as Haloanaerobium praevalens and Sporohalobacter marismortui, have been shown to rapidly reduce various nitroaromatic compounds. asm.org

Following or sometimes preceding nitro group reduction, the aromatic ring itself can undergo oxidative transformations. nih.gov Microorganisms employ a variety of powerful oxidative enzymes, such as oxygenases, hydroxylases, peroxidases, and laccases, to cleave the stable aromatic ring. nih.govrsc.org These enzymes typically introduce one or two oxygen atoms, leading to the formation of dihydroxylated intermediates like catechols. nih.gov

These catechols are then substrates for dioxygenase enzymes, which catalyze the critical ring-opening step. This cleavage can occur in two main ways:

Intradiol cleavage: The bond between the two hydroxyl-bearing carbons is broken. acs.org

Extradiol cleavage: An adjacent carbon-carbon bond is broken. acs.orgnih.gov

This ring-opening reaction breaks down the aromatic structure into aliphatic products that can then enter central metabolic pathways. asm.org

Role in Cellular Processes (excluding human/clinical, focusing on general biochemical mechanisms)

While specific cellular roles for this compound are not defined, the functions of analogous molecules suggest potential areas of biochemical significance. For instance, the structurally similar compound 3,5-dihydroxy-4-methylanthranilic acid is a known building block in the biosynthesis of the antitumor antibiotic sibiromycin (B87660) by actinomycetes. nih.gov A dedicated four-enzyme pathway is responsible for its formation and incorporation, highlighting how such substituted aromatic acids can serve as precursors to complex secondary metabolites. nih.gov

Furthermore, the general reactivity of such compounds suggests potential roles. The nitro group can undergo bioreduction to form reactive intermediates that may interact with various cellular components. Concurrently, the hydroxyl groups can form hydrogen bonds with the active sites of proteins and enzymes, potentially modulating their activity. Another related microbial metabolite, 3,4-dihydroxyphenylpropionic acid , has been shown to influence cellular processes by inhibiting histone deacetylase activity, thereby suppressing macrophage pro-inflammatory responses in a non-clinical model. nih.gov This points to a plausible, though unconfirmed, role for dihydroxy-nitrobenzoic acids in cellular regulation and signaling through enzyme modulation.

Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

Despite a comprehensive search of available scientific literature, no specific data or research findings were identified regarding the direct biochemical interactions or in vitro enzymatic transformations of the chemical compound this compound with biological macromolecules such as proteins and enzymes.

Studies on structurally related compounds have been conducted, but per the specified constraints of this article, information on other molecules is not included. The focus remains solely on this compound, for which the scientific community has not published research detailing its protein binding, enzyme inhibition, or transformation pathways in a laboratory setting.

Therefore, no data tables or detailed research findings on the biochemical interactions of this compound can be provided at this time.

Structure Activity Relationship Sar Investigations of 3,5 Dihydroxy 4 Nitrobenzoic Acid Derivatives

Systematic Modification of the Benzoic Acid Core

The benzoic acid moiety of 3,5-dihydroxy-4-nitrobenzoic acid is a prime target for systematic modification to modulate its pharmacokinetic and pharmacodynamic properties. Alterations to the carboxylic acid group can significantly impact the molecule's polarity, solubility, and ability to interact with biological targets.

One common modification is the esterification of the carboxylic acid. This conversion of the polar carboxyl group into a less polar ester can enhance the compound's lipophilicity, which may improve its ability to cross cell membranes. However, this modification can also lead to a decrease in certain biological activities, such as antioxidant capacity, if the free carboxyl group is essential for the mechanism of action. Studies on related phenolic acids have shown that while esterification can improve applicability in lipid-rich environments, it may diminish the inherent antioxidant effects observed in aqueous-based assays. researchgate.net

Another strategic modification involves inserting a carbon spacer, such as a methylene (B1212753) (-CH2-) or ethylene (B1197577) (-CH2-CH2-) group, between the aromatic ring and the carboxylic acid. This creates phenylacetic or phenylpropionic acid derivatives, respectively. Such modifications increase the flexibility of the carboxyl group and alter its electronic influence on the aromatic ring. For phenolic acids, increasing the distance between the electron-withdrawing carboxyl group and the phenolic hydroxyl groups can enhance antioxidant activity by facilitating hydrogen atom donation from the hydroxyls. mdpi.com

The following table illustrates the conceptual impact of these modifications on the properties of a hypothetical derivative of this compound.

| Modification | Structure | Anticipated Change in Lipophilicity | Potential Impact on Biological Activity |

| Parent Compound | This compound | Baseline | Parent activity profile. |

| Esterification (e.g., Methyl Ester) | Methyl 3,5-dihydroxy-4-nitrobenzoate | Increased | May enhance membrane permeability but could decrease activities requiring a free carboxyl group. |

| Amide Formation (e.g., Anilide) | 3,5-Dihydroxy-N-phenyl-4-nitrobenzamide | Increased | Alters hydrogen bonding capacity and may introduce new biological targets. |

| Homologation | 2-(3,5-Dihydroxy-4-nitrophenyl)acetic acid | Slightly Increased | Can enhance antioxidant activity by reducing the electron-withdrawing effect on the hydroxyl groups. |

Influence of Hydroxyl Group Substitution on Biochemical Activities

The two hydroxyl groups on the aromatic ring of this compound are critical determinants of its biochemical activities, particularly its antioxidant potential. The number and position of these groups are known to be pivotal for the radical-scavenging capabilities of phenolic compounds.

Research on various phenolic acids has consistently demonstrated that an increase in the number of hydroxyl groups correlates with enhanced antioxidant activity. mdpi.com Dihydroxybenzoic acids, for instance, are significantly more potent antioxidants than their monohydroxy counterparts. The 3,5-dihydroxy substitution pattern, as seen in the parent compound, is particularly effective because the meta-positioning of the hydroxyl groups strongly counteracts the deactivating, electron-withdrawing effect of the carboxylic acid group. mdpi.com

Conversely, the removal or modification of these hydroxyl groups, such as through methylation to form methoxy (B1213986) groups, typically leads to a reduction in antioxidant capacity. This is because the free phenolic hydrogen is essential for neutralizing free radicals, and blocking this group diminishes this ability. nih.gov While a methoxy group is electron-donating, its effect is less pronounced than that of a hydroxyl group in terms of radical scavenging.

The table below summarizes the expected impact of hydroxyl group modifications on the antioxidant activity of benzoic acid derivatives.

| Compound | Number of -OH Groups | Substitution Pattern | Relative Antioxidant Activity |

| 4-Hydroxybenzoic acid | 1 | para | Low |

| 3,4-Dihydroxybenzoic acid | 2 | ortho | High |

| 3,5-Dihydroxybenzoic acid | 2 | meta | Very High |

| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | 3 | vicinal | Highest |

| 3-Hydroxy-5-methoxybenzoic acid | 1 | meta | Moderate |

| 3,5-Dimethoxybenzoic acid | 0 | meta | Very Low |

Impact of Nitro Group Position and Reduction State on Chemical Reactivity and Biochemical Interactions

The nitro group (-NO2) is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring and, consequently, its reactivity and biological interactions. nih.gov Its presence at the 4-position, ortho to both hydroxyl groups, is a key feature of the parent compound.

The position of the nitro group is critical. When positioned ortho or para to a leaving group, a nitro group can increase the reactivity of a haloarene towards nucleophilic substitution by stabilizing the intermediate carbanion. Its powerful electron-withdrawing nature deactivates the ring towards electrophilic substitution but can be crucial for specific interactions with biological targets. nih.gov

A significant transformation that alters the compound's properties is the reduction of the nitro group to an amino group (-NH2). This conversion changes the substituent from being strongly electron-withdrawing to strongly electron-donating. This has profound effects on the molecule's biological activity. For example, many nitroaromatic compounds exhibit toxicity through enzymatic reduction to reactive intermediates. nih.gov The resulting amino derivative (3,5-dihydroxy-4-aminobenzoic acid) would have vastly different electronic and hydrogen-bonding properties, likely leading to a completely different profile of biological activity and interactions.

| Modification | Substituent at Position 4 | Electronic Effect | Expected Impact on Reactivity/Interactions |

| Parent Compound | -NO2 (Nitro) | Strong Electron-Withdrawing | Deactivates the ring; can participate in redox cycling and specific receptor interactions. |

| Reduced Derivative | -NH2 (Amino) | Strong Electron-Donating | Activates the ring; alters hydrogen bonding and introduces basicity, changing target interactions. |

| Isomer | -NO2 at position 2 | Strong Electron-Withdrawing | Changes the steric and electronic environment relative to the hydroxyl and carboxyl groups, likely altering activity. |

Correlation between Lipophilicity and Biological Activity in Related Compounds

Lipophilicity, often quantified by the partition coefficient (log P), is a crucial physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For derivatives of this compound, balancing lipophilicity with biological activity is a key aspect of SAR studies.

Increasing the lipophilicity of a phenolic antioxidant, for instance by converting the carboxylic acid to an ester, can enhance its solubility in lipid membranes. researchgate.net This could be advantageous for targeting lipid peroxidation within cell membranes. However, as noted earlier, this increased lipophilicity might come at the cost of reduced intrinsic antioxidant activity if the polar group is necessary for the scavenging mechanism. This phenomenon is sometimes referred to as the "polar paradox," where hydrophilic antioxidants are more effective in lipid emulsions, while lipophilic antioxidants perform better in bulk oil.

In some contexts, higher lipophilicity is directly correlated with increased biological potency. For example, in a series of substituted salicylanilides, an increase in lipophilicity was found to positively influence the inhibition of photosynthetic electron transport (PET). mdpi.com For nitroaromatic compounds, hydrophobicity is often a key parameter in QSAR models predicting their toxicity, as it governs their ability to partition into biological membranes. mdpi.com

The table below shows log P values for related nitroaromatic compounds, illustrating how structural changes affect this property.

| Compound | Chemical Formula | log P | Reference |

| 3,4-Dihydroxy-5-nitrobenzoic acid | C7H5NO6 | 1.4 | PubChem CID 14450982 |

| 4-Nitrobenzoic acid | C7H5NO4 | 1.89 | --- |

| 2,4-Dinitrophenol | C6H4N2O5 | 1.74 | --- |

| 4-Nitrocatechol | C6H5NO4 | 1.48 | --- |

Computational Approaches to SAR (e.g., Quantitative Structure-Activity Relationship)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable tools for elucidating the SAR of complex molecules and for designing new derivatives with enhanced activity. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For nitroaromatic compounds, QSAR studies have been extensively used to predict their toxicity and other biological effects. mdpi.comnih.gov These models often identify key molecular descriptors that are correlated with activity. Common descriptors include:

Hydrophobicity (log P): As discussed, this describes the compound's partitioning behavior.

Electronic Descriptors: The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is frequently a critical descriptor for nitroaromatics. mdpi.com A lower ELUMO value indicates that the molecule is a better electron acceptor, which is related to the mechanism of toxicity for many nitro compounds that undergo metabolic reduction.

Steric and Topological Descriptors: These parameters describe the size, shape, and connectivity of the molecule, which are important for its fit within a receptor binding site.

A QSAR study on dihydroxy-diethyldiphenylethane derivatives, for example, found that the distance between the two phenolic hydroxyl oxygens was a critical parameter for predicting biological activity. nih.gov For derivatives of this compound, a QSAR model could be developed to correlate variations in these descriptors with changes in a specific biological endpoint, such as antimicrobial or anti-inflammatory activity. Such models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Molecular Docking Simulations to Elucidate Binding Modes

Following virtual screening, molecular docking is a crucial next step to refine the list of potential hits and to understand their binding modes at an atomic level. nih.gov Docking algorithms predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction, typically as a docking score. nih.gov This allows for the ranking of compounds based on their predicted binding affinity.

Table 1: Illustrative Molecular Docking Results for 3,5-Dihydroxy-4-nitrobenzoic acid with a Hypothetical Target Protein

| Parameter | Value |

| Docking Score (kcal/mol) | -7.5 |

| Interacting Residues | TYR84, LYS120, GLN121, PHE258 |

| Hydrogen Bond Interactions | GLN121 (side chain), LYS120 (backbone) |

| Hydrophobic Interactions | TYR84, PHE258 |

| Aromatic (π-π) Interactions | PHE258 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound with a particular target were not available in the searched literature.

Pharmacophore Feature Analysis

A detailed analysis of the pharmacophoric features of this compound is essential for understanding its potential interactions with biological targets. Its chemical structure reveals several key features:

Hydrogen Bond Donors: The two hydroxyl (-OH) groups and the carboxylic acid (-COOH) group can act as hydrogen bond donors.

Hydrogen Bond Acceptors: The oxygen atoms of the hydroxyl groups, the nitro (-NO2) group, and the carbonyl oxygen of the carboxylic acid can all act as hydrogen bond acceptors.

Aromatic Ring: The benzene (B151609) ring provides a scaffold for potential π-π stacking or other aromatic interactions with the target protein.

Hydrophobic Interactions: While the molecule has polar groups, the aromatic ring itself can participate in hydrophobic interactions.

Table 2: Pharmacophoric Feature Analysis of this compound

| Feature | Number | Location |

| Hydrogen Bond Donor | 3 | Two hydroxyl groups, one carboxylic acid group |

| Hydrogen Bond Acceptor | 4 | Two hydroxyl oxygens, two nitro oxygens, one carbonyl oxygen |

| Aromatic Ring | 1 | Benzene ring |

| Negative Ionizable | 1 | Carboxylic acid group |

Integration with Other Computational Methods

To enhance the reliability of predictions from pharmacophore modeling and virtual screening, these techniques are often integrated with other computational methods, most notably molecular dynamics (MD) simulations. researchgate.net MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and conformational changes over time. By simulating the movement of atoms, MD can validate the binding mode predicted by docking and provide a more accurate estimation of the binding free energy.

For a promising hit compound identified through a this compound-based screen, an MD simulation would be performed on its complex with the target protein. The trajectory of the simulation would be analyzed to confirm that the key interactions predicted by docking are maintained over time, thus increasing confidence in the compound's potential as a lead candidate.

Environmental Fate and Microbial Degradation of Nitrobenzoic Acid Analogues

Bioremediation Potential of Nitroaromatic Compounds

Bioremediation offers a promising and cost-effective strategy for cleaning up environments contaminated with nitroaromatic compounds. nih.gov Microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to transform or completely mineralize these synthetic chemicals, often evolving new metabolic pathways to utilize them as sources of carbon, nitrogen, and energy. Current time information in Bangalore, IN.nih.govbldpharm.com Both aerobic and anaerobic microbial systems have been successfully employed. For instance, anaerobic bacteria can reduce the nitro groups, while aerobic bacteria and fungi can initiate degradation through oxidative attacks. Current time information in Bangalore, IN. Fungi like Phanerochaete chrysosporium have shown the capacity to mineralize explosives such as 2,4-dinitrotoluene (B133949) (DNT) and 2,4,6-trinitrotoluene (B92697) (TNT). Current time information in Bangalore, IN. Similarly, various aerobic bacteria are capable of using certain nitroaromatic compounds as their sole source of carbon and energy for growth. Current time information in Bangalore, IN.nih.gov The effectiveness of bioremediation hinges on understanding the specific microbial pathways and the environmental factors that influence them.

Microbial Degradation Pathways of Mononitrobenzoates

Microorganisms have evolved diverse strategies to initiate the breakdown of mononitrobenzoates. The initial attack on the nitroaromatic ring is a critical step and typically involves either the reduction of the nitro group or its oxidative removal.

Under anaerobic conditions, the primary route of transformation for nitroaromatic compounds is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), proceeding through nitroso and hydroxylamino intermediates. Current time information in Bangalore, IN.nih.gov This reduction is catalyzed by nitroreductase enzymes. nih.gov Some anaerobic bacteria, such as species of Desulfovibrio and Clostridium, can carry out these reductions. Current time information in Bangalore, IN. In some cases, the resulting aromatic amines are more susceptible to further degradation. However, another key mechanism involves the direct removal of the nitro group as nitrite (B80452). This can occur after an initial reduction of the aromatic ring. For example, some bacteria add a hydride ion to the ring of dinitro and trinitro compounds, forming an unstable intermediate known as a hydride-Meisenheimer complex. Current time information in Bangalore, IN.asm.org This complex then rearomatizes by eliminating a nitrite ion, a mechanism observed in the degradation of picric acid by Rhodococcus erythropolis. asm.org

In aerobic environments, a common strategy for nitroaromatic degradation involves the action of dioxygenase enzymes. Current time information in Bangalore, IN. These enzymes insert two hydroxyl groups onto the aromatic ring, which destabilizes the structure and leads to the spontaneous elimination of the nitro group as nitrite. Current time information in Bangalore, IN. For example, the degradation of m-nitrobenzoic acid by Pseudomonas sp. strain JS51 is initiated by a dioxygenase that converts the substrate to protocatechuate, which is then funneled into central metabolic pathways. This process involves the incorporation of both atoms of molecular oxygen into the aromatic ring. Ring-cleaving dioxygenases then catalyze the fission of the now dihydroxylated aromatic ring, a critical step in the complete mineralization of these compounds. nih.gov These enzymes are broadly classified as intradiol or extradiol dioxygenases, based on where they cleave the ring relative to the hydroxyl groups. nih.gov

| Compound | Microorganism | Key Enzyme Type | Initial Step/Pathway | Reference |

|---|---|---|---|---|

| m-Nitrobenzoic acid | Pseudomonas sp. JS51 | Dioxygenase | Oxidative removal of nitro group to form protocatechuate | asm.org |

| 4-Nitrotoluene | Comamonas sp. JS765 | Dioxygenase | Oxidative removal of nitro group | Current time information in Bangalore, IN. |

| Nitrobenzene | Comamonas sp. JS765 | Nitrobenzene Dioxygenase | Dioxygenation to form catechol | nih.gov |

| 2,4,6-Trinitrotoluene (TNT) | Phanerochaete chrysosporium (fungus) | Not specified | Mineralization (reductive/oxidative steps) | Current time information in Bangalore, IN. |

| Picric Acid | Rhodococcus erythropolis | Not specified | Hydride addition and nitrite elimination | asm.org |

Resistance of Di- and Trinitro-Substituted Benzoic Acids to Microbial Attack

The susceptibility of nitroaromatic compounds to microbial degradation is significantly influenced by the number of nitro groups on the aromatic ring. nih.gov As the number of electron-withdrawing nitro groups increases, the aromatic ring becomes more electron-deficient. nih.gov This electronic state makes the ring more resistant to attack by electrophilic oxygenase enzymes, which are common in aerobic degradation pathways. nih.govmdpi.com Consequently, many di- and trinitro-substituted benzoic acids are highly recalcitrant to microbial degradation. mdpi.com Studies have shown that activated sludge adapted to degrade p-nitrobenzoate was unable to break down 3,5-dinitrobenzoic acid or 2,4,6-trinitrobenzoic acid. mdpi.com This resistance poses a significant challenge for the bioremediation of sites contaminated with highly nitrated compounds like explosives.

Factors Influencing Biodegradation in Environmental Systems

The success of bioremediation in soil and water is governed by a complex interplay of physical, chemical, and biological factors. The bioavailability of the contaminant is paramount; pollutants that are strongly adsorbed to soil particles may not be accessible to microorganisms. The presence of other easily metabolizable carbon sources can sometimes inhibit the degradation of the target compound through catabolite repression, although in other cases, a co-substrate is necessary to support microbial growth and induce the required degradative enzymes (cometabolism). nih.govbldpharm.com Key environmental parameters that must be optimized for efficient biodegradation include:

pH: Affects enzyme activity and microbial growth.

Temperature: Influences microbial metabolic rates.

Oxygen Availability: Determines whether aerobic or anaerobic pathways will dominate.

Nutrient Levels: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth.

Moisture Content: Essential for microbial activity in soil environments.

Microbial Community: The presence and abundance of microorganisms with the appropriate degradative capabilities are fundamental. bldpharm.com

Engineered Microorganisms for Enhanced Degradation

Advances in genetic and metabolic engineering have opened up possibilities for creating microorganisms with enhanced capabilities for degrading recalcitrant nitroaromatic compounds. One approach involves combining genes from different pathways and different organisms to construct novel catabolic routes. For example, researchers have constructed hybrid dioxygenases to alter and expand the range of substrates that can be degraded. Another strategy is to improve the expression and activity of key enzymes, such as nitroreductases or dioxygenases, through genetic modification. Engineering strains to have a broader substrate range or to be more resilient to the toxic effects of the pollutants and their intermediates is a key goal. These engineered microbes could potentially be used in bioreactors or directly in contaminated sites to achieve faster and more complete cleanup than is possible with naturally occurring microbial populations.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape for 3,5-Dihydroxy-4-nitrobenzoic acid is largely defined by what is absent. The compound is commercially available, indicating that a synthesis route exists, but it is not one that is widely published or optimized. chemsrc.com Its presence in chemical catalogs suggests it is intended for use as a building block in organic synthesis. thermofisher.com

To understand its potential, researchers must look to the published work on its structural relatives. For instance, the isomeric compound 3,4-dihydroxy-5-nitrobenzoic acid is a known synthetic intermediate in the preparation of Entacapone, a medication used in the treatment of Parkinson's disease. chemicalbook.com This highlights a plausible, yet unexplored, role for this compound as an intermediate in pharmaceutical synthesis.

Furthermore, its parent compound, 3,5-dihydroxybenzoic acid (also known as α-resorcylic acid), is recognized as a metabolite of alkylresorcinols and is used as a potential biomarker for whole-grain intake. wikipedia.org The foundational chemistry and physical properties of this parent molecule are well-documented, providing a starting point for predicting the behavior of its nitrated derivative. nih.gov However, the introduction of a nitro group at the 4-position drastically alters the electronic and steric properties of the molecule, making direct extrapolation of properties and reactivity unreliable.

Remaining Challenges and Knowledge Gaps

The most significant hurdle in the study of this compound is the lack of an established, high-yield, and regioselective synthesis protocol in public literature. The synthesis of substituted nitrobenzoic acids is often challenging, and this compound presents a particular difficulty.

The core synthetic challenge lies in controlling the regioselectivity of the nitration of 3,5-dihydroxybenzoic acid. The aromatic ring is strongly activated by two hydroxyl groups, which direct electrophilic substitution to the ortho and para positions (C2, C4, and C6). The carboxyl group, being a deactivator, directs to the meta positions (C3 and C5, which are already substituted). The desired C4 position is not only activated but also sterically hindered by the two adjacent hydroxyl groups. This can lead to a mixture of products that are difficult to separate.

Evidence of this challenge can be inferred from the synthesis of similar molecules:

The nitration of m-hydroxybenzoic acid to produce 3-hydroxy-4-nitrobenzoic acid proceeds with a very low yield of just 15%, indicating poor control over the reaction. prepchem.com

The synthesis of 3,5-dinitrobenzoic acid from benzoic acid requires harsh conditions, including fuming nitric acid and concentrated sulfuric acid, which are often non-selective and environmentally taxing. orgsyn.orgnih.gov

A patent for the synthesis of 3,5-dihydroxy-4-bromobenzoic acid notes that direct bromination of 3,5-dihydroxybenzoic acid does not readily produce the 4-bromo isomer, further suggesting that substitution at the C4 position is not straightforward. google.com

Beyond the synthetic challenges, a major knowledge gap exists regarding the compound's fundamental properties. There is a near-complete absence of published data on its detailed spectroscopic characterization, physical-chemical properties (such as pKa values, solubility profiles), and toxicological or biological activity.

Emerging Methodologies and Interdisciplinary Approaches

Future research should prioritize the development of novel and efficient synthetic routes. Emerging methodologies in organic synthesis could provide a path forward. For instance, research into greener nitration systems that avoid the use of mixed acids and allow for the recycling of reagents is an active field. google.com Applying such methodologies could lead to a more sustainable and efficient synthesis of this compound.

Alternative synthetic strategies that bypass the direct nitration of 3,5-dihydroxybenzoic acid could also be explored. These might include:

Functional group interconversion: Starting with a precursor molecule where the 4-position is already functionalized and converting that group to a nitro group late in the synthesis.

Novel Catalysis: Investigating new catalysts that can overcome the steric and electronic hurdles to achieve high regioselectivity. Methods used for other complex aromatic systems, such as demethylation to create dihydroxy compounds, could inspire new routes. google.com

An interdisciplinary approach combining computational chemistry with synthetic work could significantly accelerate progress. Density Functional Theory (DFT) calculations could be employed to model the nitration reaction, predict the most likely isomers to form under various conditions, and identify potential catalysts that could favor the formation of the desired 4-nitro product. This predictive power would allow synthetic chemists to focus their efforts on the most promising experimental conditions.

Potential for Novel Applications in Materials Science or Green Chemistry

While specific applications for this compound are currently undefined, its molecular structure suggests significant potential in several advanced fields.

Materials Science: The compound possesses multiple functional groups—a carboxylic acid and two hydroxyls—that are excellent ligands for coordinating with metal ions. This makes it an ideal candidate as an organic linker for the construction of:

Metal-Organic Frameworks (MOFs): MOFs built from this linker could exhibit interesting properties for gas storage, catalysis, or chemical sensing. The nitro group could be used for post-synthetic modification to further tune the MOF's properties.

Coordination Polymers: The molecule could be used to create novel polymers with unique electronic or photophysical properties, given the combination of electron-donating hydroxyl groups and the electron-withdrawing nitro group. Related nitrobenzoic acids are already used as intermediates for dyes and pigments. google.com

Green Chemistry: The primary contribution to green chemistry would be the development of a sustainable synthesis method, as outlined previously. Beyond its synthesis, if the compound can be derived from bio-based feedstocks, it could serve as a valuable renewable chemical. Its parent compound, 3,5-dihydroxybenzoic acid, can be synthesized from benzoic acid, and other structurally similar phenolic acids are available from natural sources. wikipedia.org Establishing a synthetic pathway from a renewable starting material would be a significant advancement. The compound itself could also be investigated as a potential corrosion inhibitor, a property observed in other nitrobenzoic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.